molecular formula C16H27N6O5PS B1662275 cAMPS-Sp, triethylammonium salt CAS No. 93602-66-5

cAMPS-Sp, triethylammonium salt

Cat. No.: B1662275
CAS No.: 93602-66-5
M. Wt: 446.5 g/mol
InChI Key: OXIPZMKSNMRTIV-UHFFFAOYSA-N
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Description

cAMPS-Sp, triethylammonium salt is a cell-permeable cyclic adenosine 3',5'-monophosphate (cAMP) analog that acts as a competitive antagonist of cAMP-dependent protein kinase (PKA) isoforms I and II. Its molecular formula is C₁₀H₁₂N₅O₅PS·C₆H₁₅N, with a molecular weight of 446.46 g/mol . The compound exhibits Ki values of 12.5 µM (PKA I) and 4.5 µM (PKA II), demonstrating higher selectivity for PKA II . It is commonly used in neuroscience research to study synaptic plasticity, Ca²⁺ channel modulation, and PKA-mediated signaling pathways .

Preparation Methods

cAMPS-Sp, triethylammonium salt is synthesized through a series of chemical reactions involving the modification of cAMP. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the conversion. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Activation of Protein Kinase A (PKA)

cAMPS-Sp binds to the regulatory subunits of PKA isoforms I and II with inhibitory constants (K<sub>i</sub>) of 12.5 μM and 4.5 μM , respectively . This competitive activation displaces endogenous cAMP, leading to PKA dissociation and catalytic subunit release .

Modulation of MAPK Pathways

In medial prefrontal cortex (mPFC) neurons, cAMPS-Sp potentiates excitatory postsynaptic currents (EPSCs) by converging activation of:

  • PKA

  • p42/p44 MAPK (mitogen-activated protein kinase) .

This dual signaling mechanism increases presynaptic glutamate release probability and the number of releasable vesicles .

Biochemical Stability and Degradation

Stability Factor Impact
Phosphorothioate modificationResists PDE hydrolysis
Triethylammonium counterionEnhances solubility and shelf life
LyophilizationPrevents thermal degradation

Functional Antagonism with Rp-cAMPS

The R-enantiomer (Rp-cAMPS) acts as a competitive PKA inhibitor (K<sub>i</sub> = 11–16 μM), contrasting cAMPS-Sp’s agonist activity. This enantiomeric pair is critical for studying bidirectional cAMP signaling .

Key Reaction Data

Parameter Value Source
PKA-I K<sub>i</sub>12.5 μM
PKA-II K<sub>i</sub>4.5 μM
Solubility in water100 mM
Enzymatic cyclization yield~75% (similar to Rp-cAMPS synthesis)

Scientific Research Applications

Cancer Research

cAMPS-Sp has been instrumental in cancer research, particularly in studying the reactivation of the cAMP pathway as a therapeutic strategy for overcoming drug resistance. A notable study demonstrated that inhibiting phosphodiesterase 4D (PDE4D) using cAMPS-Sp can reactivate the cAMP pathway, providing a novel approach to counteract tamoxifen resistance in estrogen receptor-positive breast cancer cells . The study employed cAMPS-Sp to measure intracellular cAMP levels and assess its impact on cell viability and proliferation.

Neuropharmacology

In neuropharmacological studies, cAMPS-Sp has been used to investigate attention deficits and hyperactivity models in rats. Research indicated that inhibition of PKA within the medial prefrontal cortex (mPFC) led to increased attention deficits when treated with cAMPS-Sp . This application highlights the compound's utility in understanding neurobehavioral disorders and testing potential therapeutic interventions.

Signal Transduction Studies

cAMPS-Sp serves as a critical tool in elucidating signaling mechanisms involving cAMP-dependent pathways. It has been utilized to probe the cyclic nucleotide binding sites of various proteins, enhancing our understanding of their roles in cellular signaling networks . This application is vital for developing targeted therapies that modulate these pathways.

Case Study 1: Overcoming Drug Resistance

Title: Reactivation of cAMP Pathway by PDE4D Inhibition Represents a Novel Druggable Axis for Overcoming TAX Resistance in ER-positive Breast Cancer
Authors: Mishra et al., Clin Cancer Res 2018
Findings: The study demonstrated that treatment with PDE4D inhibitors alongside cAMPS-Sp significantly enhanced the sensitivity of breast cancer cells to tamoxifen, suggesting that manipulating the cAMP pathway could be an effective strategy against drug resistance.

Case Study 2: Attention Deficits Model

Title: Attention Deficits and Hyperactivity Following Inhibition of cAMP
Authors: Various researchers, Neuropharmacology 2009
Findings: The administration of cAMPS-Sp in rat models showed significant changes in attention-related behaviors, providing insights into the role of PKA signaling in attention deficits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. cAMPS-Rp, Triethylammonium Salt (Rp-cAMPS)
  • Structure and Activity : The Rp-isomer (cAMPS-Rp) shares the same molecular weight (446.46 g/mol) but differs in stereochemistry at the phosphorothioate group, leading to distinct biological effects. It acts as a PKA antagonist with IC₅₀ values of 11–16 µM and Ki values of 6.05 µM (PKA I) and 9.75 µM (PKA II) .
  • Key Differences :
    • cAMPS-Sp has 4.5-fold higher potency against PKA II compared to cAMPS-Rp.
    • cAMPS-Rp is more resistant to phosphodiesterase hydrolysis, enhancing its stability in cellular assays .
  • Applications : cAMPS-Rp is widely used to inhibit cAMP-dependent PKA activation in studies of pain signaling and neuronal excitability .
2.2. Sp-cAMPS (Adenosine 3',5'-Cyclic Monophosphorothioate, Sp-Isomer)
  • Properties: Another Sp-isomer variant, Sp-cAMPS (CAS 93602-66-5), has a molecular weight of 446.46 g/mol (anhydrous) and is reported to activate PKA in some contexts, contrasting with the antagonistic role of cAMPS-Sp .
  • Divergent Roles : The Sp configuration generally favors agonist-like activity in cAMP-binding proteins, but structural modifications (e.g., sulfur substitution) in cAMPS-Sp confer antagonism .
2.3. Rp-8-CPT-cAMPS
  • Structure : This derivative includes a 4-chlorophenylthio (CPT) group, increasing its molecular weight to 509.86 g/mol .
  • Activity : Exhibits enhanced membrane permeability and prolonged activity due to hydrophobic modifications. It is used in studies requiring sustained PKA inhibition .

Comparative Data Table

Parameter cAMPS-Sp cAMPS-Rp Rp-8-CPT-cAMPS
Molecular Weight 446.46 g/mol 446.46 g/mol 509.86 g/mol
Ki (PKA I) 12.5 µM 6.05 µM Not reported
Ki (PKA II) 4.5 µM 9.75 µM Not reported
Solubility in Water <44.65 mg/mL 44.65 mg/mL (100 mM) Lower due to CPT group
Storage -20°C, avoid freeze-thaw -20°C -20°C
Key Applications Synaptic plasticity Pain signaling Long-term PKA inhibition

Stability and Handling Considerations

  • Triethylammonium Salt Role : The triethylammonium counterion improves solubility in organic solvents (e.g., dichloromethane) but may dissociate during purification, leading to acidic byproducts or altered stoichiometry .
  • Mitigation Strategies : Use mild acidic conditions (e.g., 10% HCOOH) during synthesis to prevent degradation of sensitive purine nucleosides .

Biological Activity

cAMPS-Sp (cyclic adenosine monophosphate sodium salt), specifically in its triethylammonium form, is a potent analog of cAMP that plays a significant role in various biological processes by activating cAMP-dependent pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of cAMPS-Sp

cAMPS-Sp is recognized for its ability to permeate cell membranes and activate cAMP receptor proteins, including Protein Kinase A (PKA) and cAMP-regulated guanine nucleotide exchange factors (GEFs) . The compound is structurally designed to mimic cAMP, thus facilitating its role in cellular signaling pathways.

Key Properties

PropertyValue
Molecular Formula C₁₆H₂₇N₆O₅PS
Molecular Weight 446.462 g/mol
CAS Number 93602-66-5
Melting Point 212-213 °C
Potency as PKA Activator Potent activator of PKA I and PKA II

cAMPS-Sp operates primarily through the activation of PKA, which is a critical mediator in various signaling pathways. Upon binding to PKA, cAMPS-Sp induces conformational changes that activate the kinase, leading to phosphorylation of target proteins involved in numerous cellular functions such as metabolism, gene expression, and cell proliferation .

Inhibition of Platelet Activation

Research indicates that cAMPS-Sp can significantly inhibit human platelet activation. It raises intracellular cAMP levels, which are crucial for preventing platelet aggregation. This effect is independent of Gi signaling pathways and does not require functional P2Y12 receptors, suggesting the involvement of an unidentified G protein-coupled receptor .

Case Studies and Experimental Data

  • Platelet Function Studies :
    • Study : Investigated the effects of cAMPS-Sp on platelet aggregation.
    • Findings : Elevated platelet cAMP levels led to substantial inhibition of aggregation without engaging known Gs-coupled receptors .
  • Cancer Research :
    • Study : Examined the role of PDE4D inhibition in breast cancer resistance.
    • Findings : Reactivation of the cAMP pathway via cAMPS-Sp showed potential for overcoming resistance in ER-positive breast cancer models .
  • Neuropharmacology :
    • Study : Analyzed the effects on working memory in chronic alcohol consumption models.
    • Findings : Direct injection of cAMPS-Sp into the prefrontal cortex improved cognitive performance in animal models .

Comparative Analysis with Other Compounds

Here is a comparison between cAMPS-Sp and related compounds:

CompoundMechanismPotency (Ki/EC50)Applications
cAMPS-Sp Activates PKA; inhibits platelet activationKi = 47.6 µM (PDE3A)Cancer therapy; platelet function
cAMPS-Rp Competitive antagonist at PKAIC50 = 11-16 μMResearch on PKA inhibition
2MeSAMP Inhibits platelet aggregationNot specifiedCardiovascular research

Q & A

Basic Research Questions

Q. What is the mechanism of action of cAMPS-Sp in modulating PKA activity?

cAMPS-Sp acts as a competitive antagonist of cAMP-dependent protein kinase (PKA) activation by binding to the regulatory subunits of PKA I and PKA II, preventing cAMP-induced dissociation of regulatory and catalytic subunits. Its inhibitory potency is reflected in its Ki values of 12.5 µM for PKA I and 4.5 µM for PKA II . Methodologically, validate its activity using kinase activity assays (e.g., radioactive ATP incorporation) and confirm PKA inhibition via Western blotting for phosphorylated PKA substrates.

Q. How do researchers determine the optimal working concentration of cAMPS-Sp for PKA inhibition?

Start with concentrations near the Ki values (12.5 µM for PKA I, 4.5 µM for PKA II) and perform dose-response curves in target cell lines or tissues. Account for cell permeability by testing higher doses (e.g., 10–50 µM) and confirm efficacy using controls like forskolin (to elevate cAMP) or Rp-cAMPS (a non-hydrolyzable antagonist) . Solubility in aqueous buffers is up to 100 mM (44.65 mg/mL), but batch-specific variations may occur due to hydration .

Q. What are the storage and handling recommendations for cAMPS-Sp?

Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. For working solutions, dissolve in sterile water or buffer, aliquot to avoid repeated freeze-thaw cycles, and use within 24 hours for consistent activity .

Q. How does cAMPS-Sp differ from other cAMP analogs like Rp-cAMPS or 8-Bromo-cAMP?

Unlike 8-Bromo-cAMP (a PKA activator) or Rp-cAMPS (a non-hydrolyzable PKA antagonist), cAMPS-Sp specifically competes with endogenous cAMP for binding to PKA regulatory subunits. Its sulfur substitution in the cyclic phosphate backbone enhances resistance to phosphodiesterases, making it suitable for prolonged inhibition studies . Validate specificity using PKA knockout models or selective inhibitors like H89.

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding cAMPS-Sp’s role as a PKA activator versus antagonist?

Discrepancies arise from isomer misidentification (Sp vs. Rp). For example, describes Sp-cAMPS as a PKA activator, while and classify it as an antagonist. Methodologically:

  • Verify isomer configuration via CAS numbers (e.g., 93602-66-5 for cAMPS-Sp) .
  • Use orthogonal assays (e.g., cAMP ELISA, PKA activity kits) to confirm functional effects in your system.
  • Compare results with structurally distinct PKA modulators (e.g., KT5720 for inhibition) .

Q. What experimental designs are recommended for studying cAMPS-Sp’s cross-talk with NMDA receptor signaling?

shows cAMPS-Sp-induced histone H3 phospho-acetylation depends on PKA and NMDA receptor activity. To dissect this:

  • Combine cAMPS-Sp (10–20 µM) with NMDA receptor antagonists (e.g., MK-801, 0.5 mg/kg) or PKA inhibitors (Rp-cAMPS).
  • Measure downstream markers (e.g., phospho-CREB, H3S10 phosphorylation) via immunofluorescence or ChIP-seq.
  • Use striatal neuron cultures to isolate post-synaptic effects from presynaptic inputs .

Q. How can cAMPS-Sp be integrated into studies of ion channel regulation?

In Xenopus oocytes expressing sodium channels, cAMPS-Sp (10–50 µM) enhances peak sodium current (INa,p) by 42% via PKA-mediated phosphorylation of the cytosolic I-II loop. Include:

  • RP-cAMPS as a negative control for PKA specificity.
  • Chimeric channels (e.g., human cardiac hH1 + rat skeletal SkM1) to localize PKA-responsive domains .

Q. What validation strategies are critical when observing contradictory data in cAMPS-Sp-mediated chromatin remodeling?

If cAMPS-Sp unexpectedly activates transcription:

  • Check for off-target EPAC (Exchange Protein Activated by cAMP) activation using EPAC-specific inhibitors (e.g., ESI-09).
  • Quantify cAMP levels via FRET-based reporters (e.g., ICUE3) to confirm direct PKA modulation .

Q. Methodological Notes

  • Solubility and Stability : Prepare fresh solutions using molecular-grade water; avoid DMSO unless pre-tested for cellular toxicity .
  • Controls : Include inactive isomers (e.g., Rp-cAMPS), PKA inhibitors (H89), and cAMP elevators (forskolin) to confirm pathway specificity.
  • Data Interpretation : Use kinase activity profiling (e.g., PamStation) to distinguish PKA I vs. II contributions in heterogeneous tissues .

Properties

IUPAC Name

6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIPZMKSNMRTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N6O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992430
Record name 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71774-13-5
Record name 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

cAMPS-Sp, triethylammonium salt
cAMPS-Sp, triethylammonium salt
cAMPS-Sp, triethylammonium salt
cAMPS-Sp, triethylammonium salt
cAMPS-Sp, triethylammonium salt

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